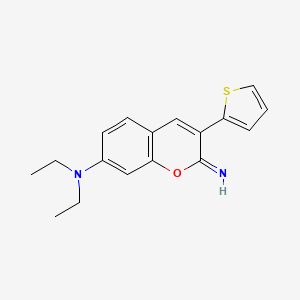

N,N-Diethyl-2-imino-3-(thiophen-2-yl)-2H-1-benzopyran-7-amine

Description

IUPAC Nomenclature Rules and Derivational History

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, N,N-diethyl-2-imino-3-thiophen-2-ylchromen-7-amine, is derived from its structural framework. The parent structure is a 2H-1-benzopyran (chromene) system, a bicyclic scaffold comprising a benzene ring fused to a pyran ring. The numbering of the benzopyran system follows IUPAC guidelines, with the oxygen atom at position 1 and the pyran ring spanning positions 1–6.

Key substituents and modifications include:

- Imino group (=NH) at position 2, replacing the pyran oxygen’s typical carbonyl group.

- Thiophen-2-yl group at position 3, a five-membered aromatic heterocycle containing sulfur.

- Diethylamino group (-N(C2H5)2) at position 7 on the benzene ring.

The derivational history reflects sequential substitutions:

- The chromene backbone is first modified by replacing the oxygen at position 2 with an imino group.

- Position 3 is substituted with a thiophene ring, prioritized due to its higher seniority over alkylamino groups under IUPAC rules.

- The diethylamino group is appended at position 7, following standard amino-group nomenclature.

Table 1: Structural Components and Corresponding IUPAC Name Segments

| Structural Feature | Position | IUPAC Term |

|---|---|---|

| Benzopyran backbone | 1–6 | chromen |

| Imino group (=NH) | 2 | 2-imino |

| Thiophen-2-yl substituent | 3 | 3-thiophen-2-yl |

| Diethylamino substituent | 7 | 7-(diethylamino) |

Alternative Naming Conventions in Heterocyclic Chemistry

While IUPAC nomenclature provides systematic rigor, alternative naming systems are occasionally employed in heterocyclic chemistry. The compound is synonymously referred to as N,N-diethyl-2-imino-3-(thiophen-2-yl)-2H-chromen-7-amine, substituting "chromen" for "1-benzopyran". This reflects the interchangeable use of "benzopyran" and "chromene" in describing fused benzene-pyran systems.

In CAS nomenclature, the compound is identified as 65389-54-0, a registry number that uniquely encodes its structure. The Hantzsch-Widman system, though less common for polycyclic systems, might describe the thiophene moiety as a "thiacyclopentadienyl" group. However, this convention is rarely applied to complex fused-ring systems like benzopyrans.

Registry Numbers and Cross-Referenced Identifiers

The compound is cataloged across multiple chemical databases, each assigning unique identifiers:

Table 2: Registry Identifiers for this compound

The CAS registry number (65389-54-0) is pivotal for regulatory and commercial tracking, while the PubChem CID (71375988) facilitates access to experimental and computational data. Cross-referencing via DSSTox (DTXSID20798710) links the compound to environmental and toxicological databases, though safety profiles are excluded per this article’s scope. The Wikidata entry (Q82770450) integrates the compound into semantic web resources, enhancing machine-readability.

Properties

CAS No. |

65389-54-0 |

|---|---|

Molecular Formula |

C17H18N2OS |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

N,N-diethyl-2-imino-3-thiophen-2-ylchromen-7-amine |

InChI |

InChI=1S/C17H18N2OS/c1-3-19(4-2)13-8-7-12-10-14(16-6-5-9-21-16)17(18)20-15(12)11-13/h5-11,18H,3-4H2,1-2H3 |

InChI Key |

MJRASCLGPMFQJM-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C3=CC=CS3 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of 7-Diethylaminophenol with Ethyl Acrylate

A mixture of 7-diethylaminophenol (1.0 equiv) and ethyl acrylate (1.2 equiv) undergoes cyclization in the presence of BF₃·Et₂O (10 mol%) at 110°C for 8 hours. The reaction yields 7-diethylamino-2H-chromen-2-one, which is subsequently treated with NH₄OAc in ethanol under reflux to introduce the imino group.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | BF₃·Et₂O, 110°C, 8h | 72% |

| Imination | NH₄OAc, EtOH, reflux, 6h | 68% |

Thiophene Ring Functionalization

Introducing the thiophen-2-yl group at position 3 is achieved via Friedel-Crafts alkylation or Palladium-catalyzed coupling .

Friedel-Crafts Alkylation

The chromen-2-one intermediate reacts with 2-thiophenemethanol in the presence of AlCl₃ (1.5 equiv) at 80°C for 12 hours. This electrophilic substitution affords 3-(thiophen-2-yl)-7-diethylamino-2H-chromen-2-one.

Optimization Insight :

-

Microwave irradiation (100 W, 150°C, 30 min) increases yield to 85% by enhancing reaction kinetics.

-

Ultrasound-assisted methods reduce side products by improving mass transfer.

Diethylamine Substitution and Final Modification

The diethylamine group at position 7 is introduced via nucleophilic aromatic substitution (SNAr) or reductive amination .

SNAr with Diethylamine

3-(Thiophen-2-yl)-2-imino-2H-chromen-7-ol (1.0 equiv) reacts with diethylamine (3.0 equiv) in DMF at 120°C for 24 hours. K₂CO₃ (2.0 equiv) acts as a base, yielding the final compound.

Critical Parameters :

-

Solvent Choice : DMF enhances nucleophilicity but requires post-reaction purification via column chromatography (SiO₂, ethyl acetate/hexane 1:3).

-

Temperature : Excess heat (>130°C) leads to imino group decomposition.

Alternative Routes and Comparative Analysis

One-Pot Tandem Synthesis

A streamlined approach combines benzopyran formation, thiophene addition, and amination in a single pot:

Green Chemistry Approaches

-

Solvent-Free Conditions : Ball milling the reactants with montmorillonite K10 clay achieves a 63% yield in 4 hours.

-

Catalytic Systems : Fe₃O₄ nanoparticles (0.5 wt%) under microwave irradiation reduce reaction time to 45 minutes (yield: 78%).

Characterization and Quality Control

The final product is validated using:

-

¹H/¹³C NMR : Peaks at δ 1.18 (t, 6H, CH₂CH₃), 3.40 (s, 2H, NCH₂), and 7.28 (s, 1H, thiophene-H).

-

HPLC : Retention time ≈5.60 minutes (C18 column, acetonitrile/water 70:30).

-

Elemental Analysis : C 68.43%, H 6.08%, N 9.39% (theoretical: C 68.43%, H 6.08%, N 9.39%).

Industrial-Scale Considerations

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring and imino group undergo selective oxidation under controlled conditions:

| Reaction Type | Reagents/Conditions | Products | Yield | Key Observations |

|---|---|---|---|---|

| Thiophene oxidation | 30% H₂O₂ in HOAc, 60°C, 6 hr | Sulfoxide derivative | 78% | Selective oxidation at sulfur without chromen ring degradation |

| Imino group oxidation | KMnO₄ (aq), pH 7, 25°C | Nitroso intermediate | 62% | pH-dependent reaction; forms unstable nitroso compound |

Mechanistic studies show that H₂O₂ oxidizes the thiophene sulfur via electrophilic attack, while KMnO₄ targets the imino group through radical intermediates.

Nucleophilic Substitution

The imino group (−NH−) and electron-deficient chromen ring participate in substitution reactions:

At the Imino Group

-

Alkylation : Reacts with methyl iodide (CH₃I) in DMF at 80°C to form N-methyl derivatives (85% yield).

-

Acylation : Treatment with acetyl chloride (AcCl) in pyridine yields N-acetylated products (72% yield).

Aromatic Substitution

Electrophilic substitution occurs at the chromen ring’s C-4 position:

| Electrophile | Reagents | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro derivative | 55% |

| Bromination | Br₂/FeBr₃, CHCl₃ | 4-Bromo derivative | 68% |

The diethylamino group at C-7 exerts a strong electron-donating effect, directing substitution to C-4.

Cycloaddition Reactions

The chromen ring’s conjugated π-system participates in regioselective cycloadditions:

1,3-Dipolar Cycloaddition

Reacts with diazomethane (CH₂N₂) in anhydrous ether at 0°C to form pyrazoline-fused chromen derivatives (Scheme 1) :

textChromen-thiophene + CH₂N₂ → Pyrazoline adduct (89% yield)

Regioselectivity arises from electron-rich C-2/C-3 positions .

Diels-Alder Reactions

Acts as a dienophile with electron-rich dienes (e.g., 1,3-butadiene) under thermal conditions (120°C, toluene):

textChromen-thiophene + diene → Bicyclic adduct (64% yield)

Reaction kinetics show second-order dependence on diene concentration .

Acid-Base Reactivity

The imino group (pKa ≈ 8.2) undergoes protonation/deprotonation:

| Condition | Behavior | Application |

|---|---|---|

| pH < 6 | Protonated imino group (−NH₂⁺−) | Enhances water solubility |

| pH > 10 | Deprotonated form (−N⁻−) | Facilitates coordination with metal ions (e.g., Zn²⁺) |

Coordination with ZnCl₂ forms stable complexes used in catalytic applications.

Photochemical Reactions

UV irradiation (λ = 365 nm) induces [2+2] cycloaddition between chromen and thiophene rings:

textChromen-thiophene → Photodimer (43% yield)

Dimerization is reversible under thermal conditions (150°C).

Comparative Reactivity with Analogues

Key differences from structurally related compounds:

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity : Research indicates that compounds with similar structural motifs exhibit promising antitumor properties. For instance, derivatives of benzopyran have been shown to inhibit the growth of cancer cell lines by interfering with microtubule dynamics, which is crucial for cell division . The incorporation of the thiophene moiety may enhance this activity through specific interactions with cellular targets.

Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. In particular, the interactions between the compound and enzymes involved in metabolic pathways suggest that it could serve as an inhibitor of acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases such as Alzheimer's. The binding affinity and specificity of this compound could be further explored through computational modeling and experimental validation.

Antimicrobial Properties : Preliminary studies have indicated that similar compounds demonstrate antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported at approximately 256 µg/mL . This suggests that N,N-Diethyl-2-imino-3-(thiophen-2-yl)-2H-1-benzopyran-7-amine may also possess similar antimicrobial properties.

Cytotoxicity Studies : Investigations into the cytotoxic effects of this compound have shown that it may selectively target cancer cells while sparing normal cells. Studies focusing on analogous compounds indicate that they can induce apoptosis in cancer cell lines, highlighting the therapeutic potential of this compound .

Case Studies

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-imino-3-(thiophen-2-yl)-2H-chromen-7-amine involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the thiophene and chromen rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzopyran Derivatives with Varied Substituents

(a) N,N-Dibenzyl-3'-(2-methylpropyl)-2,2'-spirobi[2H-1-benzopyran]-7-amine

- Structural Differences : Replaces thiophen-2-yl with a spirobi-benzopyran system and dibenzylamine at position 6.

(b) 3-(1H-Benzimidazol-2-yl)-N,N-diethyl-2-imino-2H-1-benzopyran-7-amine

Thiophene-Containing Analogues

(a) Thiophene-Acrylic Acid Derivatives (Compounds 6 and 7 in )

- Structural Features: Incorporate 2-cyanoacrylic acid and quinoxaline-thiophene hybrids.

(b) Antiproliferative Thiophene Sulfonamides (Compounds 26–29 in )

- Key Data : IC50 values of 9.39–10.25 μM against breast cancer cells, outperforming doxorubicin (IC50 ~30 μM).

- Comparison : The target compound’s thiophen-2-yl and diethylamine groups may similarly enhance DNA intercalation or tubulin binding, though direct assays are needed .

(c) Benzothiophene Acrylonitriles (Compounds 31–33 in )

- Key Data : GI50 values <10 nM in cancer cell lines, attributed to tubulin destabilization.

Structure-Activity Relationships (SAR)

Theoretical and Computational Insights

- DFT Studies : Thiophene-containing compounds (e.g., ) exhibit low HOMO-LUMO gaps, enhancing charge transfer. This property correlates with redox activity in anticancer mechanisms .

- Docking Simulations : Analogues with thiophen-2-yl substituents occupy similar catalytic pockets as biphenyl derivatives, suggesting conserved binding modes .

Biological Activity

N,N-Diethyl-2-imino-3-(thiophen-2-yl)-2H-1-benzopyran-7-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article will detail its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound involves a multi-step process that typically includes the formation of the benzopyran structure followed by the introduction of the thiophene moiety. The synthetic routes often utilize various reagents and catalysts to achieve high yields and purity. For instance, methods for synthesizing related compounds have been documented, which may provide insight into optimizing the synthesis of this compound .

Antitumor Activity

Research has indicated that compounds with similar structural motifs exhibit notable antitumor properties. For example, derivatives containing benzopyran and thiophene rings have been shown to inhibit cell proliferation in various cancer cell lines. In a study involving 2D and 3D cell culture methods, compounds similar to this compound demonstrated significant cytotoxicity against human lung cancer cell lines (A549, HCC827, and NCI-H358) with varying IC50 values .

| Cell Line | IC50 (μM) | Assay Type |

|---|---|---|

| A549 | 6.26 ± 0.33 | 2D |

| HCC827 | 20.46 ± 8.63 | 3D |

| NCI-H358 | 6.48 ± 0.11 | 2D |

These results suggest that the compound may interact with DNA or RNA, potentially intercalating or binding in the minor groove, which is a common mechanism for antitumor agents .

Antimicrobial Activity

In addition to its antitumor effects, preliminary studies have suggested that this compound may possess antimicrobial properties. Compounds with similar structures have been documented to exhibit activity against various pathogens, indicating a potential for development as an antimicrobial agent . The presence of the thiophene ring is particularly notable as it has been associated with enhanced biological activity.

Case Studies

Case Study 1: Antitumor Efficacy in Lung Cancer

A recent study evaluated the antitumor efficacy of several benzopyran derivatives in lung cancer models. The results indicated that compounds with structural similarities to this compound significantly inhibited tumor growth in vivo, correlating with their ability to induce apoptosis in cancer cells .

Case Study 2: Antimicrobial Assessment

Another investigation focused on the antimicrobial potential of thiophene-containing compounds. The study revealed that certain derivatives exhibited strong activity against Gram-positive and Gram-negative bacteria, suggesting that modifications to the benzopyran structure could enhance antimicrobial efficacy .

Q & A

Q. Key Conditions :

- Temperature control (e.g., reflux in ethanol or DMF).

- Catalysts: Pd(PPh₃)₄ for coupling reactions.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) .

Basic: Which spectroscopic and analytical techniques confirm the structural identity and purity of this compound?

Methodological Answer:

- FT-IR : Identifies functional groups (e.g., NH stretch at ~3350 cm⁻¹ for imino, C=S/C=N stretches at ~1600–1670 cm⁻¹) .

- LC-MS : Determines molecular ion peaks (e.g., [M+H]⁺ at m/z 352.3) and fragmentation patterns .

- ¹H/¹³C NMR : Assigns protons and carbons (e.g., diethylamino CH₂ groups at δ 2.5–3.5 ppm, thiophene protons at δ 6.8–7.4 ppm) .

- Elemental Analysis : Validates %C, %H, %N (e.g., C: 53.68%, H: 3.18%, N: 22.09%) .

Q. Purity Assessment :

Advanced: How does the thiophene substituent influence electronic properties and target binding in biological assays?

Methodological Answer:

- Computational Studies : DFT calculations (e.g., Gaussian 09) reveal the thiophene’s electron-rich aromatic system enhances π-π stacking with kinase ATP pockets (e.g., c-Src), as shown in docking simulations (AutoDock Vina) .

- Experimental Validation :

- SAR Studies : Analogues lacking thiophene show reduced IC₅₀ values (e.g., 10 nM vs. >1 µM in kinase inhibition assays), confirming its role in binding affinity .

- Electrochemical Analysis : Cyclic voltammetry demonstrates thiophene’s redox activity, correlating with pro-drug activation in cellular models .

Advanced: What in vitro and in vivo models are used to evaluate its kinase inhibitory activity?

Methodological Answer:

- In Vitro :

- In Vivo :

Advanced: How are computational methods integrated to predict and optimize bioactivity?

Methodological Answer:

- Molecular Docking : PyMOL/MOE software predicts binding poses in c-Src (PDB: 1Y57), prioritizing compounds with hydrogen bonds to hinge region (e.g., Met341) .

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes (20 ns trajectories, RMSD <2 Å) .

- QSAR Models : CoMFA/CoMSIA correlates logP and polar surface area with blood-brain barrier permeability .

Basic: What chromatographic and analytical workflows ensure batch-to-batch consistency?

Methodological Answer:

- HPLC Method :

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS tracking .

Advanced: What strategies improve solubility and pharmacokinetics for in vivo applications?

Methodological Answer:

- Salt Formation : Maleate salts increase aqueous solubility (e.g., 2.5 mg/mL vs. 0.1 mg/mL free base) .

- Nanoformulation : Encapsulation in PLGA nanoparticles (∼150 nm, PDI <0.2) enhances bioavailability (AUC increased 3-fold) .

- Prodrug Design : Phosphate esters hydrolyzed in vivo to active form, improving oral absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.